tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
Description
tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a bicyclic heterocyclic compound featuring a fused tetrahydrofuro[3,4-c]pyrrole core modified with a tert-butoxycarbonyl (Boc) protecting group and a 2-amino-2-oxoethyl substituent at the 3a position. This compound is of interest in medicinal chemistry as an intermediate for drug candidates, particularly for protease inhibitors and kinase-targeted therapies.
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-3a-(2-amino-2-oxoethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-5-9-6-18-8-13(9,7-15)4-10(14)16/h9H,4-8H2,1-3H3,(H2,14,16)/t9-,13+/m0/s1 |
InChI Key |
YTTFOOCVRDPTOC-TVQRCGJNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2COC[C@]2(C1)CC(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 3a-(2-amino-2-oxoethyl) substituent, which distinguishes it from related derivatives. Key comparisons include:
Key Observations :
- Synthetic Yields : Boc-protected intermediates generally exhibit high yields (e.g., 83–98% in and ), suggesting robust synthetic routes for such frameworks.
- Biological Relevance: The oxoethyl group’s hydrogen-bonding capacity may enhance target binding in enzyme inhibition, contrasting with non-polar substituents like benzyl.
Biological Activity
Chemical Structure and Properties
tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a complex organic compound classified as a pyrrole derivative. Its molecular formula is with a molecular weight of 270.32 g/mol. The compound features a unique furo[3,4-c]pyrrole ring system along with a tert-butyl ester group, which enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions starting from simpler precursors. Techniques such as high-performance liquid chromatography (HPLC) are typically employed for purification purposes.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to diverse biological effects. Ongoing research is focused on elucidating the exact molecular targets and pathways involved in its activity.
Biological Assays and Studies
Research indicates that compounds containing the furo[3,4-c]pyrrole framework exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antitumor Properties : Certain structural analogs have demonstrated potential in inhibiting tumor growth.
- Neuroprotective Effects : Compounds related to this structure have been investigated for their neuroprotective capabilities in cellular models.
Comparative Analysis
The following table summarizes some structural analogs of this compound and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-benzyl-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate | Benzyl substitution | Antimicrobial |
| Tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | Hexahydro structure | Antitumor |
| Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate | Pyrano-pyrrole ring | Neuroprotective |
This comparative analysis highlights the diversity in biological activity based on structural modifications within similar compounds.
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of this compound with various proteins and nucleic acids. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential. For instance, studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways critical for cancer progression.
Research Findings
Recent findings suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models. The interaction studies indicate that it could modulate signaling pathways associated with inflammation and cellular stress responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
